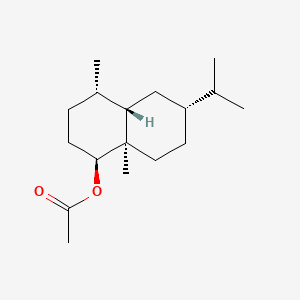
Eudesman-1beta-ol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eudesman-1beta-ol, acetate is a sesquiterpene compound belonging to the eudesmane-type sesquiterpenes. These compounds are known for their diverse biological activities and are commonly found in various plants. This compound is particularly notable for its presence in essential oils and its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eudesman-1beta-ol, acetate typically involves the acetylation of Eudesman-1beta-ol. This can be achieved through the reaction of Eudesman-1beta-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve the extraction of Eudesman-1beta-ol from natural sources followed by its acetylation. The extraction process often includes steam distillation or solvent extraction from plant materials rich in eudesmane-type sesquiterpenes.
化学反応の分析
Types of Reactions: Eudesman-1beta-ol, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols from the acetate group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Research has shown its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Eudesman-1beta-ol, acetate is used in the formulation of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of Eudesman-1beta-ol, acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways.
類似化合物との比較
Eudesman-1beta-ol, acetate can be compared with other eudesmane-type sesquiterpenes such as:
Eudesmol: Known for its anti-inflammatory and antimicrobial properties.
Cryptomeridiol: Exhibits similar biological activities and is also found in essential oils.
Sonneratiosides: These compounds have been isolated from various plants and show a range of biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which can influence its biological activity and chemical reactivity. This modification can enhance its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
13878-84-7 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
[(1S,4S,4aS,6R,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C17H30O2/c1-11(2)14-8-9-17(5)15(10-14)12(3)6-7-16(17)19-13(4)18/h11-12,14-16H,6-10H2,1-5H3/t12-,14+,15-,16-,17+/m0/s1 |
InChIキー |
DHJWVJPJKCBNAS-PYIOCPRISA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@]2([C@H]1C[C@@H](CC2)C(C)C)C)OC(=O)C |
正規SMILES |
CC1CCC(C2(C1CC(CC2)C(C)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



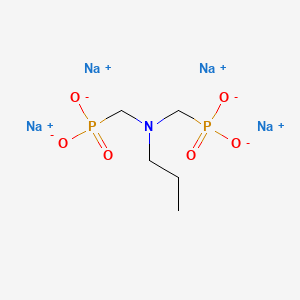
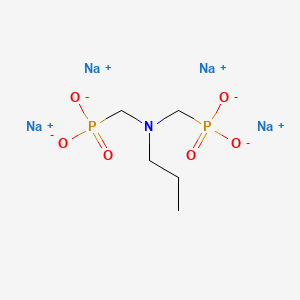
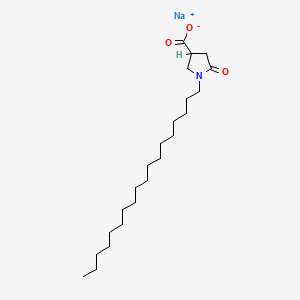
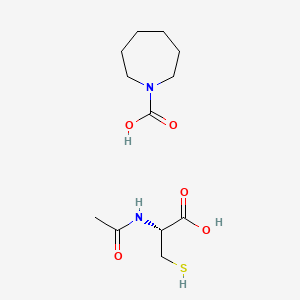

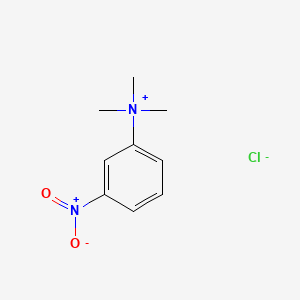
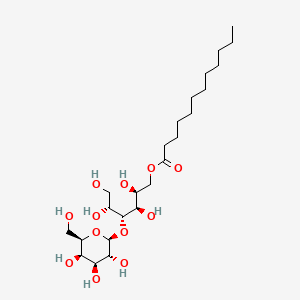

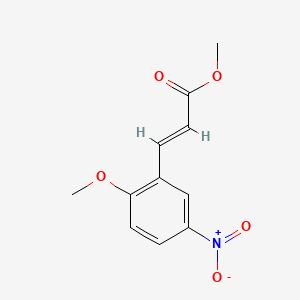
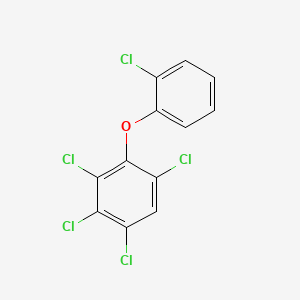

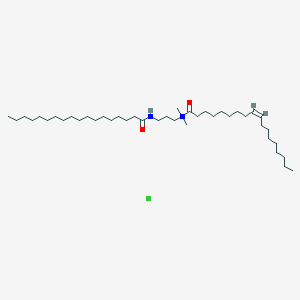
![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
